![molecular formula C23H15N3OS B14499478 1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 64448-53-9](/img/structure/B14499478.png)
1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that features a benzothiazole moiety fused with a naphthalenone structure
Méthodes De Préparation
The synthesis of 1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . Industrial production methods often employ green chemistry principles, such as the use of CO₂ and diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure .
Analyse Des Réactions Chimiques
1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to act as an electron-withdrawing group, which can influence the compound’s reactivity and binding affinity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzothiazole derivatives such as:
2-Phenylbenzothiazole: Known for its antimicrobial and anticancer properties.
2-Aminobenzothiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole: The parent compound, which serves as a building block for more complex derivatives. 1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one is unique due to its fused naphthalenone structure, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
64448-53-9 |
|---|---|
Formule moléculaire |
C23H15N3OS |
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
1-[(2-phenyl-1,3-benzothiazol-5-yl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H15N3OS/c27-20-12-10-15-6-4-5-9-18(15)22(20)26-25-17-11-13-21-19(14-17)24-23(28-21)16-7-2-1-3-8-16/h1-14,27H |
Clé InChI |
XHRXLFQNNOTOBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)N=NC4=C(C=CC5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






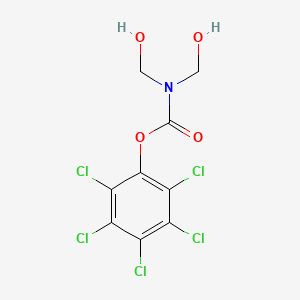
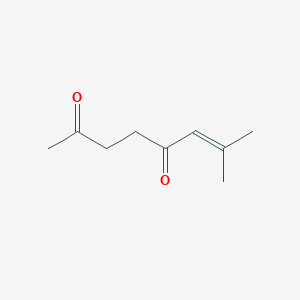


![2'-(2-Hydroxypropan-2-yl)-5'-methyl-4-pentyl[1,1'-biphenyl]-2,6-diol](/img/structure/B14499459.png)
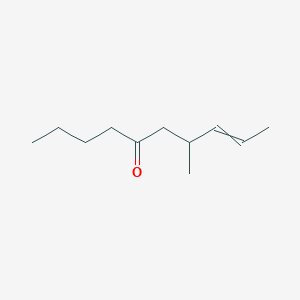
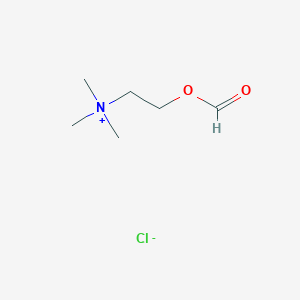

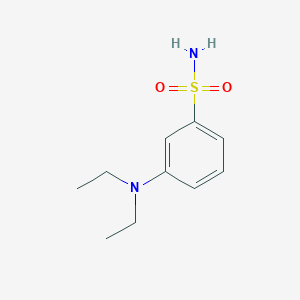
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
